Enterotoxin STp (E. coli)

Descripción

BenchChem offers high-quality Enterotoxin STp (E. coli) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enterotoxin STp (E. coli) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-21-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4,44-dimethyl-30-(2-methylpropyl)-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H110N20O26S6/c1-37(2)24-48-69(114)96-57-35-130-128-31-53(73(118)94-52(81(126)127)27-43-15-19-45(104)20-16-43)88-62(107)30-85-65(110)38(3)86-72(117)54-32-129-131-33-55(74(119)89-47(68(113)90-48)21-22-63(108)109)98-77(122)58(36-133-132-34-56(99-76(57)121)75(120)93-51(29-61(84)106)80(125)101-23-9-12-59(101)78(123)87-39(4)66(111)95-54)97-71(116)49(26-42-13-17-44(103)18-14-42)91-70(115)50(25-41-10-7-6-8-11-41)92-79(124)64(40(5)102)100-67(112)46(82)28-60(83)105/h6-8,10-11,13-20,37-40,46-59,64,102-104H,9,12,21-36,82H2,1-5H3,(H2,83,105)(H2,84,106)(H,85,110)(H,86,117)(H,87,123)(H,88,107)(H,89,119)(H,90,113)(H,91,115)(H,92,124)(H,93,120)(H,94,118)(H,95,111)(H,96,114)(H,97,116)(H,98,122)(H,99,121)(H,100,112)(H,108,109)(H,126,127)/t38-,39-,40+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQIKRCUENCODK-MSQIXQTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N)C(=O)NC(C(=O)N7CCCC7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)C)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H110N20O26S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1972.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Enterotoxin STp

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of Escherichia coli heat-stable enterotoxin STp. It details the mechanism of action, including its interaction with the guanylate cyclase C receptor and the subsequent signaling cascade. This document also includes detailed experimental protocols for key assays and quantitative data to support researchers and professionals in the fields of microbiology, toxicology, and drug development.

Introduction: The Emergence of a Diarrheal Toxin

Enterotoxigenic Escherichia coli (ETEC) is a major cause of secretory diarrhea, particularly in developing countries and among travelers.[1][2] These bacteria produce two main classes of enterotoxins: heat-labile enterotoxins (LT) and heat-stable enterotoxins (ST). The heat-stable enterotoxins are small peptides that, unlike their heat-labile counterparts, are resistant to heat treatment at 100°C for 15 minutes.[3] STs are further classified into two types: STa (or ST-I) and STb (or ST-II). STa is methanol-soluble and its activity is mediated by the activation of guanylate cyclase, while STb is methanol-insoluble and acts through a different mechanism.[2]

Enterotoxin STp is a subtype of STa, originally isolated from a porcine ETEC strain.[3] Together with the human-derived subtype STh, STp is a major contributor to the diarrheal disease caused by ETEC infections.[1] This guide will focus on the discovery, historical context, and detailed molecular and cellular mechanisms of STp.

Discovery and Initial Characterization

The initial discovery of heat-stable enterotoxins dates back to the 1970s.[1] Early research focused on crude bacterial culture filtrates that could cause fluid accumulation in the intestines of experimental animals. A key breakthrough was the development of the suckling mouse assay, which provided a reliable and quantifiable method for detecting ST activity.[4]

Purification and Biochemical Properties

The purification of STp from ETEC culture supernatants was a critical step in its characterization. Early methods involved a series of precipitation and chromatography steps to isolate the toxin.

Purification Protocol Outline:

-

Bacterial Culture: ETEC strains are grown in a suitable medium, such as Casamino Acids-yeast extract medium, to promote toxin production.[3]

-

Precipitation: The culture supernatant is subjected to precipitation, often using ammonium (B1175870) sulfate, to concentrate the proteins.[3]

-

Chromatography: The crude toxin preparation is then purified using a combination of chromatographic techniques, such as gel filtration (e.g., Bio-Gel P-4) and ion-exchange chromatography.[3][5]

Biochemical analysis of the purified STp revealed it to be a small, cysteine-rich peptide.

| Property | Value | Reference |

| Molecular Weight | ~2.0 kDa | [3] |

| Amino Acid Composition | High in Cysteine | [3] |

| Heat Stability | Stable at 100°C for 15 min | [3] |

| pH Stability | Stable between pH 2 to 10 | [3] |

Mechanism of Action: Activation of Guanylate Cyclase C

The primary mechanism of action of STp is the activation of a specific receptor on the surface of intestinal epithelial cells, which was later identified as guanylate cyclase C (GC-C).[1]

The Guanylate Cyclase C Receptor

GC-C is a transmembrane receptor with an extracellular ligand-binding domain and an intracellular domain that contains both a kinase-homology domain and a guanylate cyclase catalytic domain.[1] The binding of STp to the extracellular domain of GC-C induces a conformational change that activates the intracellular catalytic domain.

Quantitative Analysis of STp-Receptor Interaction

The binding affinity of STa toxins to GC-C has been quantified using radioligand binding assays. These studies have provided key insights into the toxin-receptor interaction.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) of ¹²⁵I-STa | 1.1 x 10⁻⁷ M | [6] |

| EC₅₀ for GC-C Activation | 1.2 x 10⁻⁶ M | [6] |

Downstream Signaling Pathway

The activation of GC-C by STp initiates a signaling cascade that ultimately leads to the secretion of fluid and electrolytes into the intestinal lumen.

Cyclic GMP (cGMP) as a Second Messenger

The catalytic activity of GC-C converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] This increase in intracellular cGMP concentration is the central event in the signaling pathway.

Activation of cGMP-Dependent Protein Kinase II (PKGII)

The primary downstream effector of cGMP in intestinal epithelial cells is cGMP-dependent protein kinase II (PKGII).[7][8] PKGII is a serine/threonine kinase that is activated upon binding of cGMP.

Phosphorylation of CFTR and Inhibition of NHE3

Activated PKGII phosphorylates several target proteins, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Sodium-Hydrogen Exchanger 3 (NHE3).

-

CFTR Phosphorylation: Phosphorylation of the CFTR chloride channel leads to its opening and the subsequent efflux of chloride ions into the intestinal lumen.[7]

-

NHE3 Inhibition: PKGII-mediated phosphorylation is also thought to inhibit the activity of NHE3, a key transporter responsible for sodium absorption.

The combined effect of increased chloride secretion and decreased sodium absorption results in a net movement of water into the intestinal lumen, leading to secretory diarrhea.

Role of Phosphodiesterases

The magnitude and duration of the cGMP signal are regulated by phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides.[9][10] In the context of STp signaling, cGMP-specific PDEs, such as PDE5 and PDE9, play a crucial role in terminating the signal by hydrolyzing cGMP to GMP.

Signaling Pathway of Enterotoxin STp

Caption: Signaling pathway of Enterotoxin STp in intestinal epithelial cells.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used in the study of Enterotoxin STp.

Guanylate Cyclase C Activation Assay

This assay measures the ability of STp to stimulate the production of cGMP by GC-C.

Materials:

-

Purified intestinal brush border membranes or cells expressing GC-C

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM GTP, 5 mM MgCl₂, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX, a phosphodiesterase inhibitor)

-

Purified STp

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Prepare intestinal brush border membranes or harvest cells expressing GC-C.

-

Incubate the membranes or cells with varying concentrations of STp in the assay buffer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) and boiling for 5 minutes.

-

Centrifuge the samples to pellet the cellular debris.

-

Measure the cGMP concentration in the supernatant using a cGMP EIA kit according to the manufacturer's instructions.

Experimental Workflow for GC-C Activation Assay

Caption: Workflow for the Guanylate Cyclase C activation assay.

Suckling Mouse Assay for Fluid Accumulation

This in vivo assay is the classical method for quantifying the biological activity of STa enterotoxins.

Materials:

-

Suckling mice (2-4 days old)

-

Purified STp or ETEC culture supernatant

-

0.01% Evans blue dye (optional, for visualization)

Procedure:

-

Separate suckling mice from their mothers for 2 hours prior to the assay.

-

Inject a defined volume (e.g., 0.1 mL) of the STp solution or culture supernatant, optionally containing Evans blue dye, directly into the stomach of each mouse using a fine needle.

-

Return the mice to a holding cage and maintain them at room temperature for 3 hours.[4]

-

Euthanize the mice and carefully dissect out the entire intestinal tract from the stomach to the cecum.

-

Weigh the intestines (gut weight) and the remaining carcass (body weight) separately.

-

Calculate the gut weight to body weight ratio. A ratio of >0.083 is typically considered a positive result.

Workflow for Suckling Mouse Assay

Caption: Workflow for the suckling mouse assay.

Radioligand Binding Assay

This assay is used to determine the binding characteristics of STp to its receptor, GC-C.

Materials:

-

Purified intestinal brush border membranes

-

¹²⁵I-labeled STa (radioligand)

-

Unlabeled STp (competitor)

-

Binding Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA)

-

Wash Buffer: Ice-cold Binding Buffer

-

Glass fiber filters

-

Gamma counter

Procedure:

-

Incubate a fixed amount of intestinal brush border membranes with a constant concentration of ¹²⁵I-STa and varying concentrations of unlabeled STp in the binding buffer.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data to determine the IC₅₀ of the unlabeled STp, from which the dissociation constant (Kd) can be calculated.[11][12]

Workflow for Radioligand Binding Assay

Caption: Workflow for the radioligand binding assay.

Conclusion

The discovery and characterization of Enterotoxin STp have been pivotal in understanding the pathogenesis of ETEC-induced diarrhea. From its initial identification as a heat-stable toxic activity to the detailed elucidation of its molecular mechanism of action, research on STp has provided valuable insights into host-pathogen interactions and intestinal physiology. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to combat diarrheal diseases and develop novel therapeutics targeting this important toxin and its signaling pathway.

References

- 1. Development of an enterotoxigenic Escherichia coli vaccine based on the heat-stable toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C [mdpi.com]

- 3. Escherichia coli heat-stable enterotoxin: rapid method of purification and some characteristics of the toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suckling mouse model for detection of heat-stable Escherichia coli enterotoxin: characteristics of the model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative purification of Escherichia coli heat-stable enterotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of particulate guanylate cyclase by Escherichia coli heat-stable enterotoxin: receptor binding and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Type-2 cGMP-dependent protein kinase suppresses proliferation and carcinogenesis in the colon epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of phosphodiesterases in the regulation of the cardiac cyclic nucleotide cross-talk signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on the Molecular Structure of Enterotoxin STp (E. coli)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterotoxigenic Escherichia coli (ETEC) is a major cause of diarrheal disease, particularly in developing countries and among travelers. Its pathogenicity is largely attributed to the production of enterotoxins, including the heat-stable enterotoxin STp. This small, 18-amino acid peptide triggers a signaling cascade in intestinal epithelial cells, leading to fluid and electrolyte imbalance. A thorough understanding of the molecular structure of STp is paramount for the development of effective therapeutics and vaccines. This technical guide provides a comprehensive overview of the molecular architecture of STp, the signaling pathways it activates, and the key experimental protocols used to elucidate its structure and function.

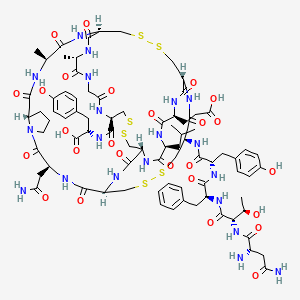

Molecular Characteristics of Enterotoxin STp

Enterotoxin STp is a small, monomeric peptide with a molecular weight of approximately 1972.25 Da.[1][2][3] It is synthesized as a 72-amino acid precursor protein, which includes a signal peptide and a pro-region that are cleaved to release the mature, biologically active 18-amino acid toxin.[4][5]

Primary Structure

The primary amino acid sequence of the mature STp toxin is crucial for its function and has been determined to be:

N-Asn-Thr-Phe-Tyr-Cys-Cys-Glu-Leu-Cys-Cys-Asn-Pro-Ala-Cys-Ala-Gly-Cys-Tyr-C [6]

This sequence contains a notable six cysteine residues, which are essential for the formation of its compact tertiary structure.

Disulfide Bonds and Tertiary Structure

The three-dimensional conformation of STp is stabilized by three intramolecular disulfide bonds. These linkages are critical for the toxin's biological activity; their disruption leads to a loss of function.[7][8] The disulfide bond connectivity has been identified as follows:

-

Cys5 - Cys10

-

Cys6 - Cys14

-

Cys9 - Cys17[9]

These disulfide bridges fold the peptide into a compact, right-handed spiral structure characterized by three beta-turns.[10] This rigid conformation is essential for its recognition by and binding to its cellular receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data for the mature E. coli Enterotoxin STp.

| Parameter | Value | Reference(s) |

| Amino Acid Residues | 18 | [4][11] |

| Molecular Formula | C81H110N20O26S6 | [1][3] |

| Average Molecular Weight | 1972.25 Da | [1][2][3] |

| Monoisotopic Molecular Weight | 1970.6224407 Da | [1] |

| Precursor Protein Size | 72 amino acids | [4][5] |

| Number of Disulfide Bonds | 3 | [8][9][11] |

Signaling Pathway of Enterotoxin STp

Enterotoxin STp exerts its pathogenic effects by hijacking a key signaling pathway in the intestinal epithelium, leading to secretory diarrhea.

// Nodes STp [label="Enterotoxin STp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCC [label="Guanylate Cyclase C (GC-C)\nReceptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cGMP [label="Cyclic GMP (cGMP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKGII [label="Protein Kinase G II (PKGII)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CFTR [label="Cystic Fibrosis Transmembrane\nConductance Regulator (CFTR)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ion_Efflux [label="Cl- and HCO3- Efflux\n(Water Follows)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges STp -> GCC [label="Binds to Extracellular Domain"]; GCC -> cGMP [label="Catalyzes Conversion"]; GTP -> GCC [style=dashed]; cGMP -> PKGII [label="Activates"]; PKGII -> CFTR [label="Phosphorylates and Activates"]; CFTR -> Ion_Efflux [label="Opens Channel"]; } .STp Signaling Pathway in Intestinal Epithelial Cells

The binding of STp to the extracellular domain of the Guanylate Cyclase C (GC-C) receptor on the apical membrane of intestinal enterocytes is the initiating step.[12][13][14] This binding event allosterically activates the intracellular catalytic domain of GC-C, which then converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15][16] The subsequent accumulation of intracellular cGMP leads to the activation of cGMP-dependent protein kinase II (PKGII).[17][18] Activated PKGII, in turn, phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical ion channel.[19][20][21] The opening of CFTR results in the efflux of chloride and bicarbonate ions into the intestinal lumen, with water following the osmotic gradient, leading to secretory diarrhea.[22][23]

Key Experimental Protocols

The elucidation of the structure and function of Enterotoxin STp has been made possible through a variety of experimental techniques. Detailed methodologies for key experiments are provided below.

X-Ray Crystallography for Tertiary Structure Determination

X-ray crystallography was instrumental in revealing the three-dimensional structure of STp. The following is a generalized protocol based on published studies.[10][22]

// Nodes Synthesis [label="1. Synthesis of STp Analog\n(e.g., Mpr5-STp(5-17))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystallization [label="2. Crystallization\n(Vapor Diffusion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Collection [label="3. X-ray Diffraction\nData Collection", fillcolor="#FBBC05", fontcolor="#202124"]; Structure_Solution [label="4. Structure Solution\n(Direct Methods)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Refinement [label="5. Structure Refinement\n(Least Squares)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Crystallization; Crystallization -> Data_Collection; Data_Collection -> Structure_Solution; Structure_Solution -> Refinement; } .X-ray Crystallography Workflow for STp Structure Determination

Methodology:

-

Peptide Synthesis and Purification: A synthetic, fully toxic analog of the enterotoxin, such as Mpr5-STp(5-17), is synthesized. This analog consists of the core 13 amino acid residues from Cys5 to Cys17 of STp. The synthesized peptide is purified to homogeneity using high-performance liquid chromatography (HPLC).

-

Crystallization: Crystals of the STp analog are grown from an aqueous solution using the vapor diffusion method. A typical setup involves equilibrating a drop containing the purified peptide and a precipitant solution against a larger reservoir of the precipitant solution.

-

Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. Diffraction data are collected using an appropriate detector. Key parameters recorded include the unit cell dimensions and the space group. For an analog of STp, orthorhombic crystals in the P2(1)2(1)2(1) space group with unit cell constants of approximately a = 21.010 Å, b = 27.621 Å, and c = 12.781 Å have been reported.[10]

-

Structure Solution and Refinement: The phase problem is solved using direct methods. The initial electron density map is used to build a model of the peptide. This model is then refined using least-squares procedures to achieve a low R-factor, indicating a good fit between the model and the experimental data.[10][22]

NMR Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to determine the solution structure of STp, providing insights into its conformation and dynamics in a more native-like environment.[11][24][25]

Methodology:

-

Sample Preparation: A concentrated solution of purified STp is prepared in a suitable buffer, typically containing a small percentage of D2O for the lock signal. The pH of the sample is adjusted to be close to physiological conditions.

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer. These experiments include:

-

1D ¹H NMR: To assess the overall folding and purity of the sample.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints, which are crucial for determining the tertiary structure.

-

2D COSY (Correlated Spectroscopy): To identify scalar-coupled protons.

-

-

Data Processing and Analysis: The acquired NMR data are processed using specialized software. Resonance assignments are made by connecting the spin systems identified in the TOCSY spectra with the sequential NOEs observed in the NOESY spectra.

-

Structure Calculation: The distance restraints derived from the NOESY data, along with dihedral angle restraints obtained from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). A family of structures consistent with the experimental data is generated, and the final structure represents the average of the lowest-energy conformers.

Site-Directed Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis is a powerful technique to probe the contribution of individual amino acid residues to the structure and function of STp.[8][26][27]

// Nodes Plasmid_Prep [label="1. Prepare Plasmid DNA\n(containing STp gene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primer_Design [label="2. Design Mutagenic Primers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PCR [label="3. PCR Amplification", fillcolor="#FBBC05", fontcolor="#202124"]; Digestion [label="4. DpnI Digestion of\nParental Plasmid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transformation [label="5. Transformation into\nE. coli", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Screening [label="6. Screen for Mutants\n(Sequencing)", fillcolor="#F1F3F4", fontcolor="#202124"]; Expression [label="7. Express and Purify\nMutant Toxin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activity_Assay [label="8. Biological Activity Assay\n(Suckling Mouse Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Plasmid_Prep -> Primer_Design; Primer_Design -> PCR; PCR -> Digestion; Digestion -> Transformation; Transformation -> Screening; Screening -> Expression; Expression -> Activity_Assay; } .Site-Directed Mutagenesis Workflow for STp Functional Analysis

Methodology:

-

Template Preparation: A plasmid containing the gene for STp is isolated and purified.

-

Primer Design: A pair of complementary oligonucleotide primers containing the desired mutation are designed.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The entire plasmid is amplified, incorporating the mutation.

-

Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

-

Screening and Sequencing: Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

-

Expression and Functional Analysis: The mutant STp protein is expressed, purified, and its biological activity is assessed using the suckling mouse assay to determine the effect of the mutation.

Suckling Mouse Assay for Biological Activity

The suckling mouse assay is the standard bioassay to determine the enterotoxigenic activity of STp.[28][29][30]

Methodology:

-

Toxin Preparation: The culture supernatant of an ETEC strain expressing STp is harvested and sterilized by filtration. Alternatively, purified STp is diluted in a suitable buffer.

-

Animal Model: Litters of 2-4 day old suckling mice are used.

-

Intragastric Inoculation: A small volume (typically 0.1 ml) of the toxin preparation, mixed with a dye such as Evans blue to track the injection, is administered intragastrically to each mouse using a fine catheter.

-

Incubation: The mice are incubated at a constant temperature (e.g., 25°C) for a set period, typically 3 hours.[28][29]

-

Assessment of Fluid Accumulation: After incubation, the mice are euthanized, and the entire intestine is dissected. The ratio of the intestinal weight to the remaining body weight is calculated. A ratio greater than a predetermined threshold (e.g., 0.083) is considered a positive result, indicating fluid accumulation in the intestine due to the enterotoxin's activity.[31]

Conclusion

The molecular structure of E. coli enterotoxin STp, characterized by its specific amino acid sequence and compact, disulfide-stabilized tertiary structure, is intrinsically linked to its pathogenic function. The detailed understanding of its interaction with the guanylate cyclase C receptor and the subsequent activation of the cGMP signaling pathway provides a clear roadmap for the development of targeted interventions. The experimental protocols outlined in this guide have been fundamental in acquiring this knowledge and continue to be valuable tools for researchers in the fields of microbiology, toxicology, and drug development. Future research focused on high-resolution structural studies of the STp-receptor complex and the development of potent inhibitors based on this structural information holds great promise for combating the global health burden of ETEC-induced diarrhea.

References

- 1. Enterotoxin STp (E. coli) | C81H110N20O26S6 | CID 92043190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ENTEROTOXIN STP (E COLI) | 115474-04-9 [chemicalbook.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Enterotoxin STp (E. coli) -HongTide Biotechnology [hongtide.com]

- 7. Development of a radioimmunoassay for Escherichia coli heat-stable enterotoxin: comparison with the suckling mouse bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maturation pathway of Escherichia coli heat-stable enterotoxin I: requirement of DsbA for disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enterotoxin STp | 115474-04-9 | ENT-3744-PI | Biosynth [biosynth.com]

- 10. Molecular structure of the toxin domain of heat-stable enterotoxin produced by a pathogenic strain of Escherichia coli. A putative binding site for a binding protein on rat intestinal epithelial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of guanylate cyclase C signaling pathway protects intestinal epithelial cells from acute radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Receptors and cGMP signalling mechanism for E. coli enterotoxin in opossum kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Elevated Extracellular cGMP Produced after Exposure to Enterotoxigenic Escherichia coli Heat-Stable Toxin Induces Epithelial IL-33 Release and Alters Intestinal Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of cyclic GMP in the action of heat-stable enterotoxin of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activation of intestinal CFTR Cl- channel by heat-stable enterotoxin and guanylin via cAMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of intestinal CFTR Cl- channel by heat-stable enterotoxin and guanylin via cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NMR protein structure determination in living E. coli cells using nonlinear sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. NMR protein structure determination in living E. coli cells using nonlinear sampling | Semantic Scholar [semanticscholar.org]

- 26. Site-directed mutagenic alteration of potential active-site residues of the A subunit of Escherichia coli heat-labile enterotoxin. Evidence for a catalytic role for glutamic acid 112 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

- 28. Suckling mouse model for detection of heat-stable Escherichia coli enterotoxin: characteristics of the model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Intestinal kinetics and dynamics of Escherichia coli heat-stabile enterotoxin in suckling mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Detection of Yersinia enterocolitica heat-stable enterotoxin by suckling mouse bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of E. coli STp Enterotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterotoxigenic Escherichia coli (ETEC) is a major cause of diarrheal disease, particularly in developing countries and among travelers. A key virulence factor produced by ETEC is the heat-stable enterotoxin (ST), of which the porcine variant (STp) is also active in humans. STp exerts its pathogenic effect by hijacking the guanylate cyclase C (GC-C) receptor on intestinal epithelial cells, leading to a cascade of events that culminates in severe fluid and electrolyte secretion. This technical guide provides a comprehensive overview of the molecular mechanism of action of E. coli STp enterotoxin, including detailed signaling pathways, quantitative data on toxin-receptor interactions, and step-by-step experimental protocols for studying this mechanism. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the study of enteric pathogens and the development of novel therapeutics.

Introduction

Escherichia coli heat-stable enterotoxin STp is a small, 18-amino acid peptide characterized by three intramolecular disulfide bonds that are crucial for its biological activity and stability at high temperatures.[1][2] STp belongs to the STa family of enterotoxins, which share a common mechanism of action centered on the activation of guanylate cyclase C (GC-C), a transmembrane receptor primarily expressed on the apical surface of intestinal epithelial cells.[2][3] The binding of STp to GC-C mimics the action of the endogenous hormones guanylin (B122020) and uroguanylin, but with a more potent and sustained effect, leading to the pathophysiology of secretory diarrhea.[3] Understanding the precise molecular interactions and the subsequent signaling cascade is critical for the development of effective vaccines and therapeutic interventions against ETEC infections.

The STp Signaling Pathway

The mechanism of action of STp can be dissected into a series of well-defined molecular events:

-

Receptor Binding: STp binds to the extracellular domain of the GC-C receptor on the luminal side of intestinal enterocytes.[3] This binding is specific and of high affinity.

-

Guanylate Cyclase Activation: The binding of STp to GC-C induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase catalytic domain.[4]

-

Increased Intracellular cGMP: The activated GC-C catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] This results in a rapid and significant increase in the intracellular concentration of cGMP.

-

Activation of Protein Kinase G II (PKGII): The elevated levels of cGMP act as a second messenger, binding to and activating cGMP-dependent protein kinase II (PKGII).[6]

-

Phosphorylation and Opening of the CFTR Channel: PKGII, in turn, phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride ion channel located on the apical membrane of intestinal epithelial cells.[6] This phosphorylation event leads to the opening of the CFTR channel.

-

Inhibition of Sodium Absorption: Concurrently, the increased cGMP levels also lead to the inhibition of the sodium/hydrogen exchanger 3 (NHE3), which is responsible for sodium absorption.

-

Ion and Water Secretion: The opening of the CFTR channel results in a massive efflux of chloride ions into the intestinal lumen. This is followed by the paracellular movement of sodium ions and, consequently, a large osmotic gradient that drives the secretion of water into the lumen, leading to watery diarrhea.[4]

Signaling Pathway Diagram

Caption: The signaling pathway of E. coli STp enterotoxin.

Quantitative Data

The interaction between STp and GC-C, and the subsequent cellular responses, have been quantified in various studies. The following tables summarize key quantitative parameters.

Table 1: Binding Affinity of STa/STp to Guanylate Cyclase C

| Ligand | Cell Line/Tissue | Method | Binding Constant (Kd) | Reference |

| 125I-STa | T84 human colon carcinoma cells | Radioligand binding | 0.15 nM | [7] |

| ST | Rat guanylyl cyclase C in COS-7 cells | Equilibrium binding | 0.15 nM and 5.85 nM (low affinity) | [3] |

| 125I-ST | Rat intestinal brush border membranes | Radioligand displacement (IC50) | 1.1 x 10-7 M | [8] |

Table 2: Functional Activity of STa/STp

| Toxin | Cell Line/Tissue | Assay | EC50 | Reference |

| ST | Rat guanylyl cyclase C in COS-7 cells | Guanylate cyclase activity | 110 nM | [3] |

| ST | Rat intestinal brush border membranes | Guanylate cyclase stimulation | 1.2 x 10-6 M | [8] |

| ST (50 ng) | T84 human colon carcinoma cells | cGMP accumulation | - | [5][9] |

Experimental Protocols

Purification of E. coli STp Enterotoxin

This protocol describes a general method for the purification of heat-stable enterotoxin from ETEC cultures.

Materials:

-

ETEC strain expressing STp

-

Casamino Acids-yeast extract medium

-

Amicon ultrafiltration membranes (e.g., PM10)

-

Bio-Gel P-4 column

-

Spectrophotometer

-

Lyophilizer

Procedure:

-

Bacterial Culture: Grow the ETEC strain in a fermentor with Casamino Acids-yeast extract medium at 37°C with agitation and aeration. Monitor growth and toxin production over time; maximum ST production is typically observed in the late logarithmic to early stationary phase.[10]

-

Cell Removal: Centrifuge the culture at high speed (e.g., 10,000 x g) to pellet the bacterial cells. The supernatant contains the secreted STp.[10]

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 80-90%. Stir at 4°C for several hours to precipitate the proteins, including STp.

-

Collection of Precipitate: Centrifuge the solution to collect the precipitate.

-

Resuspension and Dialysis: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and dialyze extensively against the same buffer to remove excess ammonium sulfate.

-

Ultrafiltration: Concentrate the dialyzed sample and further purify it by ultrafiltration using Amicon membranes with a molecular weight cutoff that retains STp (e.g., PM10).[10]

-

Gel Filtration Chromatography: Apply the concentrated sample to a Bio-Gel P-4 column equilibrated with a suitable buffer. Elute the toxin and collect fractions.[10]

-

Purity Assessment: Analyze the fractions for protein content (e.g., by measuring absorbance at 280 nm) and STp activity (e.g., using the suckling mouse assay). Pool the active fractions.

-

Lyophilization: Lyophilize the purified STp for long-term storage.

Experimental Workflow: STp Purification

References

- 1. researchgate.net [researchgate.net]

- 2. Cure and Curse: E. coli Heat-Stable Enterotoxin and Its Receptor Guanylyl Cyclase C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E. coli heat-stable enterotoxin and guanylyl cyclase C: new functions and unsuspected actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparative purification of Escherichia coli heat-stable enterotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevated Extracellular cGMP Produced after Exposure to Enterotoxigenic Escherichia coli Heat-Stable Toxin Induces Epithelial IL-33 Release and Alters Intestinal Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotechrep.ir [biotechrep.ir]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Escherichia coli heat-stable enterotoxin: rapid method of purification and some characteristics of the toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enterotoxin STp Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterotoxigenic Escherichia coli (ETEC) is a leading cause of secretory diarrhea, primarily through the action of its heat-stable enterotoxins. This technical guide provides a comprehensive overview of the signaling pathway initiated by the porcine variant of heat-stable enterotoxin a (STp). We delve into the molecular interactions, downstream signaling cascades, and the resulting physiological effects on intestinal epithelial cells. This document summarizes key quantitative data, details common experimental methodologies for studying this pathway, and provides visual representations of the core mechanisms and workflows to support researchers and professionals in drug development.

Introduction to Enterotoxin STp

Heat-stable enterotoxins (STs) are small peptides produced by some strains of bacteria, like enterotoxigenic Escherichia coli (ETEC), that are toxic to animals.[1] The porcine variant, STp, is an 18-amino acid peptide that, along with the human variant (STh), is classified as STa.[2] These toxins are characterized by three intramolecular disulfide bonds that are crucial for their tertiary structure and toxic activity.[1] STa enterotoxins are a major cause of secretory diarrhea in both humans and domestic animals.[2] They exert their pathogenic effect by binding to and activating a specific receptor on the surface of intestinal epithelial cells, leading to a cascade of events that results in the net secretion of electrolytes and water into the intestinal lumen.[2][3]

The STp Signaling Pathway: A Step-by-Step Breakdown

The signaling cascade initiated by STp is a well-defined pathway that directly leads to the hypersecretion of fluid and electrolytes from intestinal epithelial cells.

Ligand-Receptor Binding

The primary receptor for STp is Guanylate Cyclase C (GC-C) , a transmembrane protein almost exclusively expressed on the brush border membrane of intestinal epithelial cells.[2][3] The binding of STp to the extracellular domain of GC-C is a specific, reversible, and saturable event.[4] This interaction triggers a conformational change in the GC-C receptor.[3]

Activation of Guanylate Cyclase C

The binding of STp to GC-C leads to the activation of the intracellular catalytic domain of the receptor.[2][3] This activation results in the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP) .[2]

Downstream Signaling Cascade

The accumulation of intracellular cGMP initiates a signaling cascade that ultimately alters the activity of ion transporters in the apical membrane of enterocytes.

-

Activation of Protein Kinase G II (PKGII): Increased levels of cGMP activate cGMP-dependent protein kinase II (PKGII).

-

Cross-activation of Protein Kinase A (PKA): cGMP can also inhibit phosphodiesterase 3 (PDE3), leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of cAMP-dependent protein kinase A (PKA).

-

Phosphorylation of CFTR: Both activated PKGII and PKA phosphorylate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) , an apical membrane chloride channel. This phosphorylation leads to the opening of the CFTR channel and the secretion of chloride ions (Cl⁻) into the intestinal lumen.

-

Inhibition of NHE3: The elevated cGMP levels also lead to the inhibition of the Na+/H+ Exchanger 3 (NHE3) . NHE3 is a key transporter responsible for the absorption of sodium (Na⁺) from the intestinal lumen. Its inhibition further contributes to the net loss of electrolytes.

Physiological Consequence: Secretory Diarrhea

The combined effect of increased Cl⁻ secretion through CFTR and decreased Na⁺ absorption due to NHE3 inhibition creates an electrochemical gradient that drives the paracellular movement of sodium and water into the intestinal lumen. This massive efflux of fluid and electrolytes manifests as watery, secretory diarrhea.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the STp signaling pathway, compiled from various studies. Note that values can vary depending on the experimental system (e.g., cell line, animal model) and conditions.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 0.5 x 10⁻¹⁰ M | COLO 205 | [4] |

| 0.15 nM | T84 | [5] | |

| cGMP Production | ~6-fold increase | COLO 205 | [2] |

| Time to Peak cGMP | 60 minutes | COLO 205 | [2] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the STp signaling pathway.

Guanylate Cyclase C Activity Assay

This assay measures the production of cGMP in response to STp stimulation.

Materials:

-

Cultured intestinal epithelial cells (e.g., T84, Caco-2) or isolated intestinal membranes.

-

STp enterotoxin.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM GTP, 1 mM IBMX to inhibit phosphodiesterases).

-

Reaction termination solution (e.g., 0.1 M HCl).

-

cGMP enzyme immunoassay (EIA) kit.

Protocol:

-

Culture intestinal epithelial cells to confluence in appropriate multi-well plates.

-

Wash the cells with a pre-warmed buffer (e.g., PBS).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes at 37°C to prevent cGMP degradation.

-

Add STp at various concentrations to the cells and incubate for a defined period (e.g., 10-60 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold 0.1 M HCl and incubating on ice for 10 minutes.

-

Collect the cell lysates.

-

Measure the cGMP concentration in the lysates using a commercial cGMP EIA kit, following the manufacturer's instructions.

-

Normalize the cGMP concentration to the total protein content of each sample.

Ussing Chamber Assay for Ion Transport

This technique measures the net ion transport across an epithelial monolayer, providing a functional readout of CFTR and NHE3 activity.

Materials:

-

Ussing chamber system with electrodes and a voltage-clamp amplifier.

-

Permeable supports (e.g., Transwell inserts).

-

Cultured intestinal epithelial cells grown to a confluent monolayer on permeable supports.

-

Ringer's solution (a balanced salt solution).

-

STp enterotoxin.

-

Pharmacological inhibitors (e.g., bumetanide (B1668049) to inhibit the Na-K-2Cl cotransporter, amiloride (B1667095) for ENaC).

Protocol:

-

Mount the permeable support with the confluent cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

-

Fill both compartments with pre-warmed and oxygenated Ringer's solution.

-

Equilibrate the system for 20-30 minutes.

-

Measure the baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc).

-

Add STp to the apical chamber.

-

Record the change in Isc over time. An increase in Isc reflects a net secretion of anions (primarily Cl⁻ through CFTR).

-

Pharmacological inhibitors can be used to confirm the identity of the ion channels and transporters involved.

In Vivo Intestinal Loop Assay

This animal model directly measures fluid accumulation in the intestine in response to STp.

Materials:

-

Mice or rats.

-

Anesthetics.

-

Surgical instruments.

-

STp enterotoxin solution.

-

Saline solution (control).

Protocol:

-

Anesthetize the animal.

-

Make a midline abdominal incision to expose the small intestine.

-

Create a series of ligated loops (typically 1-2 cm in length) in the jejunum or ileum, taking care not to obstruct major blood vessels.

-

Inject a known volume of STp solution into the test loops and saline into the control loops.

-

Return the intestine to the abdominal cavity and suture the incision.

-

After a set period (e.g., 2-4 hours), euthanize the animal and carefully excise the intestinal loops.

-

Measure the length of each loop and the volume of fluid accumulated within it.

-

Calculate the fluid accumulation as the ratio of fluid volume to loop length (ml/cm).

Visualizing the Pathway and Workflows

STp Signaling Pathway Diagram

Caption: The Enterotoxin STp signaling cascade.

Experimental Workflow: cGMP Measurement

References

- 1. journals.asm.org [journals.asm.org]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Binding of Escherichia coli heat-stable enterotoxin and rise of cyclic GMP in COLO 205 human colonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of intestinal guanylate cyclase by the heat-stable enterotoxin of Escherichia coli (STa) and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Activation of Guanylate Cyclase C by Heat-Stable Enterotoxin (STp)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the activation of Guanylate Cyclase C (GC-C) by the E. coli heat-stable enterotoxin (STp), a critical interaction in both diarrheal diseases and the development of novel therapeutics for gastrointestinal disorders. This document details the quantitative aspects of this interaction, provides in-depth experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Core Concepts: Guanylate Cyclase C and the STp Ligand

Guanylate Cyclase C (GC-C) is a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells. It plays a pivotal role in regulating intestinal fluid and electrolyte homeostasis. The binding of specific ligands to the extracellular domain of GC-C activates its intracellular guanylate cyclase domain, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This increase in intracellular cGMP triggers a downstream signaling cascade.

The heat-stable enterotoxin (STp), a peptide secreted by enterotoxigenic Escherichia coli (ETEC), is a potent agonist of GC-C. The dysregulation of GC-C signaling by STp is the primary cause of secretory diarrhea. However, the targeted activation of this pathway by synthetic analogs of STp, such as linaclotide, has been successfully harnessed for the treatment of chronic constipation and irritable bowel syndrome with constipation (IBS-C).

Quantitative Data Summary

The binding affinity and activation potential of STp and its analogs for GC-C have been quantified through various in vitro and cell-based assays. The following table summarizes key quantitative data from the literature.

| Ligand | Receptor | Assay Type | Cell Line/System | Parameter | Value | Citation(s) |

| STa (STp) | Murine GC-C | Competitive Radioligand Binding ([125I]STa) | Mouse intestinal mucosal cell membranes | Ki | 1.5 ± 0.6 nM | [1] |

| STa (STp) | Human GC-C | cGMP accumulation | HEK293E cells expressing hGC-C | EC50 | ~50 nM | [2] |

| STa (STp) | Murine GC-C | cGMP accumulation | HEK293E cells expressing mGC-C | EC50 | ~200 nM | [2] |

| Linaclotide | Human GC-C | cGMP synthesis | T84 cells | EC50 | 772 nM | [3] |

| Linaclotide | Human GC-C | cGMP synthesis | C2BBe cells | EC50 | 523 nM | [3] |

Signaling Pathway of GC-C Activation by STp

The binding of STp to the extracellular domain of GC-C initiates a cascade of intracellular events, primarily mediated by the second messenger cGMP.

Caption: Signaling cascade initiated by STp binding to GC-C, leading to increased cGMP and downstream effects.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of STp or its analogs to GC-C by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

[125I]-labeled STa (PerkinElmer or custom synthesis)

-

Unlabeled STp (or analog) of varying concentrations

-

Membrane preparations from cells expressing GC-C (e.g., T84 cells, mouse intestinal mucosal cells)

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1 mM EDTA

-

Wash Buffer: Ice-cold Binding Buffer

-

96-well filter plates (e.g., Millipore MAHVB) pre-treated with 0.3% polyethylenimine

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well filter plate, add in the following order:

-

50 µL of unlabeled STp at various concentrations (for competition curve) or buffer (for total binding).

-

50 µL of [125I]-STa at a fixed concentration (typically near its Kd).

-

100 µL of the membrane preparation (e.g., 50-100 µg of protein).

-

-

For non-specific binding, add a high concentration of unlabeled STp (e.g., 1 µM).

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][4]

-

Guanylate Cyclase Activity Assay

This assay directly measures the enzymatic activity of GC-C by quantifying the amount of cGMP produced from GTP.

Materials:

-

Membrane preparations from cells expressing GC-C

-

STp peptide

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2 (or MnCl2), 1 mM GTP, 1 mM isobutylmethylxanthine (IBMX, a phosphodiesterase inhibitor), and a GTP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

-

Stop Solution: 50 mM Sodium Acetate (pH 4.0)

-

cGMP quantification kit (e.g., Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA/ELISA) kit)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, pre-incubate the membrane preparation (e.g., 20-50 µg protein) with the desired concentration of STp in assay buffer for 10-15 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding GTP to the pre-incubated mixture.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution and boiling the samples for 3-5 minutes to denature the enzyme.

-

-

Sample Preparation for cGMP Quantification:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Collect the supernatant for cGMP measurement.

-

-

cGMP Quantification:

-

Measure the cGMP concentration in the supernatant using a commercial RIA or EIA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the specific activity of guanylate cyclase, typically expressed as pmol of cGMP produced per minute per milligram of protein.

-

Plot the specific activity against the concentration of STp to generate a dose-response curve and determine the EC50 value.

-

cGMP Accumulation Assay in Whole Cells

This cell-based assay measures the intracellular accumulation of cGMP in response to STp stimulation, providing a functional readout of GC-C activation.

Materials:

-

T84 human colon carcinoma cells (or other cells endogenously or recombinantly expressing GC-C)

-

Cell culture medium (e.g., DMEM/F-12)

-

STp peptide

-

IBMX (phosphodiesterase inhibitor)

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cGMP quantification kit (e.g., RIA or EIA/ELISA kit)

Procedure:

-

Cell Culture:

-

Culture T84 cells in appropriate flasks or multi-well plates until they reach confluency.

-

-

Cell Treatment:

-

Wash the confluent cell monolayers with a serum-free medium or buffer.

-

Pre-incubate the cells with IBMX (e.g., 0.5-1 mM) for 15-30 minutes at 37°C to inhibit cGMP degradation.

-

Add STp at various concentrations to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells by adding ice-cold lysis buffer (e.g., 0.1 M HCl).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Sample Preparation:

-

Centrifuge the cell lysate to pellet cellular debris.

-

Collect the supernatant for cGMP measurement. Neutralize the acidic supernatant if required by the cGMP assay kit.

-

-

cGMP Quantification:

-

Determine the cGMP concentration in the supernatant using a commercial RIA or EIA kit.

-

-

Data Analysis:

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Caption: A generalized workflow for determining the binding affinity of STp to GC-C using a competitive radioligand binding assay.

References

- 1. A sensitive method for the assay of guanylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 4. phoenixbiotech.net [phoenixbiotech.net]

- 5. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of cGMP in Heat-Stable Enterotoxin (STp) Enterotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterotoxigenic Escherichia coli (ETEC) is a primary cause of diarrheal disease, largely attributable to the secretion of enterotoxins, including the heat-stable enterotoxin (STp or STa). This toxin initiates a signaling cascade that profoundly disrupts intestinal fluid and electrolyte homeostasis. The central mediator of STp's enterotoxicity is the intracellular second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). This technical guide provides a comprehensive overview of the molecular mechanisms underlying STp-induced, cGMP-mediated enterotoxicity, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

Heat-stable enterotoxins (STa) produced by ETEC are small peptides that cause secretory diarrhea by targeting the guanylate cyclase C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1] The binding of STa to GC-C triggers a rapid and sustained increase in intracellular cGMP concentrations.[2][3] This elevation in cGMP is the pivotal event that leads to the activation of downstream signaling pathways, culminating in the hypersecretion of electrolytes and water into the intestinal lumen, the clinical hallmark of ETEC-induced diarrhea.[4] Understanding the intricacies of this cGMP-dependent pathway is crucial for the development of effective therapeutics against this common and often debilitating infectious disease.

The STp-cGMP Signaling Pathway

The enterotoxic effects of STp are mediated by a well-defined signaling cascade within the intestinal enterocyte:

-

STp Binding to Guanylate Cyclase C (GC-C): The process begins with the binding of STp to the extracellular domain of the transmembrane receptor, guanylate cyclase C (GC-C), located on the brush border of intestinal epithelial cells.[5] This binding event is specific and of high affinity.[3]

-

Activation of GC-C and cGMP Synthesis: Ligand binding induces a conformational change in GC-C, activating its intracellular guanylate cyclase catalytic domain. This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5][6] This leads to a rapid and significant increase in intracellular cGMP levels.[2]

-

Activation of cGMP-Dependent Protein Kinase (PKGII): The elevated intracellular cGMP acts as a second messenger, primarily by binding to and activating cGMP-dependent protein kinase II (PKGII).[5][7] Some evidence also suggests a role for the cross-activation of cAMP-dependent protein kinase (PKA) by high concentrations of cGMP.[8][9]

-

Phosphorylation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Activated PKGII (and potentially PKA) phosphorylates the regulatory domain (R-domain) of the cystic fibrosis transmembrane conductance regulator (CFTR), an apical membrane chloride channel.[7][10] This phosphorylation is a critical step for channel activation.[11]

-

Ion Secretion and Water Efflux: Phosphorylation of CFTR, in conjunction with ATP binding, leads to the opening of the channel and the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[4][5] This creates an osmotic gradient that drives the paracellular movement of sodium ions and the subsequent efflux of water, resulting in secretory diarrhea.[12]

-

Extracellular cGMP Signaling: Recent studies have shown that STp intoxication also leads to the secretion of cGMP from intestinal epithelial cells into both the apical (luminal) and basolateral compartments.[4][13] This extracellular cGMP may have paracrine signaling functions, potentially modulating the epithelial-immune axis and contributing to the broader host response to infection.[14]

Quantitative Data on STp-Induced cGMP Signaling

The following tables summarize key quantitative findings from studies on STp enterotoxicity.

| Parameter Measured | Organism/Cell Line | STp Concentration | Fold Increase/Change | Reference |

| Guanylate Cyclase Activity | Rabbit Intestinal Epithelial Cells | Not specified | 7-fold stimulation | [2] |

| Surface CFTR | Rat Jejunum Enterocytes | Not specified | > 4-fold increase | [7] |

| Intracellular cGMP | T84 Cells | 50 ng | Maximum levels achieved | [15] |

| PDE9 Upregulation | T84 Cells | Not specified | 1.66-fold | [13] |

| PDE5 Downregulation | T84 Cells | Not specified | 2.1-fold | [13] |

Table 1: Quantitative Effects of STp on Cellular Components and Signaling Molecules.

| Time Point | Location of cGMP | Relative Amount | Reference |

| 2 hours | T84 Lysates > Secretions | ~10-fold higher in lysates | [13] |

| 6 hours | T84 Lysates > Secretions | Levels decreasing in lysates, increasing in secretions | [13] |

| 24 hours | T84 Secretions > Lysates | ~10-fold higher in secretions | [13] |

| 48 hours | T84 Secretions > Lysates | ~10-fold higher in secretions | [13] |

| 30-180 min | Mouse Small Intestinal Lumen | Concentration increases with time | [13] |

Table 2: Time-Dependent Localization of cGMP in T84 Cells and in vivo Following STp Intoxication.

Detailed Experimental Protocols

T84 Cell Culture for Enterotoxin Studies

The human colon carcinoma cell line T84 is a widely used model for studying intestinal epithelial physiology and the effects of enterotoxins as they form polarized monolayers with tight junctions.[16][17]

-

Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 5-10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% non-essential amino acids.[5][16]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂ in air.[17]

-

Subculturing:

-

When cells reach 70-80% confluency, aspirate the culture medium.

-

Briefly rinse the cell layer with a Ca²⁺ and Mg²⁺-free phosphate-buffered saline (PBS).[16]

-

Add a 0.25% (w/v) Trypsin-0.53 mM EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[16]

-

Neutralize the trypsin with complete growth medium (2-3 times the volume of trypsin solution used).

-

Gently pipette the cell suspension to create a single-cell suspension.

-

Aliquot the cell suspension into new culture vessels at a seeding density of 1-3 x 10⁴ cells/cm².[5]

-

Measurement of STp-Induced Intracellular cGMP by ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in T84 cell lysates.

-

Cell Seeding and Treatment:

-

Seed T84 cells in 24-well plates and grow to confluency (approximately 5-7 days).[12]

-

On the day of the assay, wash the confluent monolayers once with sterile PBS.[12]

-

Pre-incubate the cells with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX or a combination of 20 µM zardaverine (B1683624) and 30 µM vardenafil) for 10-60 minutes at 37°C.[12][13] This step is crucial to prevent the degradation of cGMP.

-

Remove the pre-incubation medium and add the desired concentrations of STp (e.g., 2 to 100 ng) in serum-free medium containing the PDE inhibitor.[12][13] Include a vehicle control.

-

Incubate for the desired time (e.g., 30 minutes to 48 hours) at 37°C.[12][13]

-

-

Cell Lysis and Sample Preparation:

-

Terminate the reaction by aspirating the medium and adding 1 ml of 0.1 M HCl per 35 cm² of surface area.[18]

-

Incubate at room temperature for 20 minutes.[18]

-

Scrape the cells and homogenize the suspension by pipetting.[18]

-

Centrifuge the lysate at ≥1,000 x g for 10 minutes to pellet cellular debris.[18]

-

Collect the supernatant for cGMP analysis. The supernatant can be assayed directly or stored at -80°C.

-

-

cGMP ELISA Protocol (General): This is a generalized protocol based on commercially available competitive ELISA kits. Always refer to the manufacturer's specific instructions.[14][18][19]

-

Prepare cGMP standards by serial dilution in the same buffer as the samples (e.g., 0.1 M HCl).[19]

-

Add standards and samples in duplicate to the wells of a microtiter plate pre-coated with an anti-rabbit IgG antibody.[14]

-

Add a cGMP-enzyme conjugate (e.g., cGMP-alkaline phosphatase or cGMP-peroxidase) to each well.[14][19]

-

Add a rabbit anti-cGMP polyclonal antibody to each well (except for total activity and blank wells).[18]

-

Incubate for 1-2 hours at room temperature with shaking.[8][14] During this incubation, free cGMP in the sample competes with the cGMP-enzyme conjugate for binding to the primary antibody.

-

Wash the plate multiple times with a wash buffer to remove unbound reagents.[14]

-

Add a substrate solution and incubate to allow for color development. The amount of color developed is inversely proportional to the amount of cGMP in the sample.[14]

-

Stop the reaction by adding a stop solution (e.g., sulfuric acid).[8]

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.[8]

-

Mandatory Visualizations

Signaling Pathway of STp-Induced Enterotoxicity

Caption: The STp-cGMP signaling cascade in intestinal epithelial cells.

Experimental Workflow for Measuring STp-Induced cGMP

Caption: Workflow for quantifying intracellular cGMP levels in T84 cells post-STp exposure.

Conclusion

The activation of the cGMP signaling pathway by heat-stable enterotoxin is the fundamental mechanism driving the pathophysiology of ETEC-associated secretory diarrhea. A thorough understanding of this pathway, from receptor binding to the downstream consequences of ion channel phosphorylation, is paramount for the development of novel therapeutic interventions. This guide provides a detailed, evidence-based resource for researchers in academia and industry, offering a foundation for further investigation into the modulation of this critical signaling cascade for the treatment of diarrheal diseases. The provided protocols and quantitative data serve as a practical starting point for designing and interpreting experiments aimed at dissecting the role of cGMP in STp enterotoxicity.

References

- 1. Mice lacking the guanylyl cyclase C receptor are resistant to STa-induced intestinal secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Protein Kinase A-Mediated Phosphorylation in CFTR Channel Activity Regulation [frontiersin.org]

- 3. Binding of Escherichia coli heat-stable enterotoxin and rise of cyclic GMP in COLO 205 human colonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T84. Culture Collections [culturecollections.org.uk]

- 6. The structures of protein kinase A in complex with CFTR: Mechanisms of phosphorylation and noncatalytic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cloud-clone.com [cloud-clone.com]

- 8. elkbiotech.com [elkbiotech.com]

- 9. Stimulation of intestinal Cl- transport by heat-stable enterotoxin: activation of cAMP-dependent protein kinase by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorylation of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational studies reveal phosphorylation dependent changes in the unstructured R domain of CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Elevated Extracellular cGMP Produced after Exposure to Enterotoxigenic Escherichia coli Heat-Stable Toxin Induces Epithelial IL-33 Release and Alters Intestinal Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. bcrj.org.br [bcrj.org.br]

- 17. atcc.org [atcc.org]

- 18. bioscience.co.uk [bioscience.co.uk]

- 19. s3.amazonaws.com [s3.amazonaws.com]

Enterotoxin STp Receptor Binding Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the binding domain of the heat-stable enterotoxin STp and its interaction with its receptor, guanylate cyclase C (GC-C). This interaction is a critical initiating event in the pathogenesis of enterotoxigenic Escherichia coli (ETEC), leading to secretory diarrhea.[1][2] Understanding the molecular details of this binding is paramount for the development of novel therapeutics and vaccines.

The Ligand: Heat-Stable Enterotoxin STp

Heat-stable enterotoxins (STs) are small peptides produced by ETEC.[3] They are classified into two major types: STa and STb. STa, which includes STp (porcine variant) and STh (human variant), is a methanol-soluble, protease-resistant peptide that directly activates guanylate cyclase C.[1][4] STp is an 18-amino acid peptide characterized by a high number of cysteine residues that form three intramolecular disulfide bonds, creating a compact and stable structure.[4][5] The C-terminal 14 amino acids are considered the toxic domain essential for receptor binding and biological activity.[4]

The Receptor: Guanylate Cyclase C (GC-C)

The receptor for STp is guanylate cyclase C (GC-C), a transmembrane protein predominantly expressed on the apical surface of intestinal epithelial cells.[1][6] GC-C is a member of the membrane-bound guanylate cyclase family and consists of an extracellular ligand-binding domain, a single transmembrane region, a kinase-homology domain, and an intracellular catalytic domain that synthesizes cyclic guanosine (B1672433) monophosphate (cGMP).[4][7] The binding site for STp has been identified on the extracellular domain of GC-C, specifically within a region close to the transmembrane portion (residues 387-393).[8]

The Signaling Pathway

The binding of STp to the extracellular domain of GC-C induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain.[1] This results in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent accumulation of intracellular cGMP activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[7] This leads to an efflux of chloride ions into the intestinal lumen, followed by water, resulting in secretory diarrhea.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. E. coli heat-stable enterotoxin and guanylyl cyclase C: new functions and unsuspected actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of intestinal guanylate cyclase by the heat-stable enterotoxin of Escherichia coli (STa) and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the binding site on the extracellular domain of guanylyl cyclase C to heat-stable enterotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. E. coli heat-stable enterotoxin and guanylyl cyclase C: new functions and unsuspected actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biophysics-reports.org [biophysics-reports.org]

- 8. benchchem.com [benchchem.com]

Transcriptional Regulation of the estA Gene: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The estA gene, encoding the heat-stable enterotoxin (STa), is a critical virulence factor in enterotoxigenic Escherichia coli (ETEC). Its expression is intricately controlled at the transcriptional level by a network of regulatory proteins and environmental signals. This guide provides a comprehensive overview of the transcriptional regulation of the estA gene, focusing on the key players and their mechanisms of action. Understanding these regulatory pathways is crucial for the development of novel anti-virulence strategies to combat ETEC infections.

Core Regulatory Network of estA Transcription

The transcriptional regulation of the estA gene, particularly the estA2 allele, is governed by a complex interplay between global and specific transcription factors. The primary regulators identified are the cAMP Receptor Protein (CRP), the histone-like nucleoid-structuring protein (H-NS), and the AraC-like regulator CfaD. These proteins respond to various environmental cues within the host, such as nutrient availability, temperature, and the presence of bile salts, to modulate estA expression.

Key Transcription Factors

-

cAMP Receptor Protein (CRP): CRP, in complex with cyclic AMP (cAMP), acts as a positive regulator of the estA2 promoter. The estA2 promoter has been identified as a Class I CRP-dependent promoter, meaning the CRP binding site is located upstream of the promoter elements and facilitates the recruitment of RNA polymerase.

-

Histone-like Nucleoid-Structuring Protein (H-NS): H-NS is a global repressor of virulence genes in many enteric bacteria, including ETEC. It binds to AT-rich DNA sequences, which are common in virulence gene promoters, and forms a repressive nucleoprotein complex that prevents transcription. The estA2 promoter region is a target for H-NS-mediated silencing.

-